molecular formula C16H24N2O2 B14359654 N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide CAS No. 90279-45-1

N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide

Cat. No.: B14359654
CAS No.: 90279-45-1
M. Wt: 276.37 g/mol
InChI Key: FIYFGUOJVKLFQI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a butanamide backbone, with a piperidine ring at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzoyl chloride with 4-aminobutanamide in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-methoxyphenyl)-4-aminobutanamide.

    Cyclization: The intermediate is then subjected to cyclization with piperidine under reflux conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: Substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)-4-(morpholin-1-yl)butanamide
  • N-(4-Methoxyphenyl)-4-(pyrrolidin-1-yl)butanamide
  • N-(4-Methoxyphenyl)-4-(azepan-1-yl)butanamide

Comparison: N-(4-Methoxyphenyl)-4-(piperidin-1-yl)butanamide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings, this compound may exhibit distinct binding affinities and biological activities. The methoxy group also contributes to its unique reactivity and interaction profile.

Properties

CAS No.

90279-45-1

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-piperidin-1-ylbutanamide

InChI

InChI=1S/C16H24N2O2/c1-20-15-9-7-14(8-10-15)17-16(19)6-5-13-18-11-3-2-4-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19)

InChI Key

FIYFGUOJVKLFQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2CCCCC2

Origin of Product

United States

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